molecular formula C23H28N2O2S2 B430923 4-benzyl-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 327168-16-1

4-benzyl-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430923
CAS No.: 327168-16-1
M. Wt: 428.6g/mol
InChI Key: VMLQJOKCDGXMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique fusion of pyrano, thieno, and pyrimidinone rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically requires a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process . The presence of an activated CH2 group in the amide moiety can influence the cyclization, leading to different derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohol derivatives.

    Substitution: The benzyl and isopentylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . These interactions can disrupt cellular signaling pathways, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its fused ring structure, which combines pyrano, thieno, and pyrimidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

327168-16-1

Molecular Formula

C23H28N2O2S2

Molecular Weight

428.6g/mol

IUPAC Name

4-benzyl-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H28N2O2S2/c1-15(2)10-11-28-22-24-20-19(17-12-23(3,4)27-14-18(17)29-20)21(26)25(22)13-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3

InChI Key

VMLQJOKCDGXMKZ-UHFFFAOYSA-N

SMILES

CC(C)CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4

Canonical SMILES

CC(C)CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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